

"toxicology and safety data for 2-Amino-2-(4-methoxyphenyl)ethanol"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-2-(4-methoxyphenyl)ethanol

Cat. No.: B2441978

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An In-Depth Technical Guide to the Toxicological and Safety Assessment of **2-Amino-2-(4-methoxyphenyl)ethanol**

Introduction: A Roadmap for Characterizing Novel Chemical Entities

2-Amino-2-(4-methoxyphenyl)ethanol is a phenylethanolamine derivative whose comprehensive toxicological profile is not extensively documented in publicly accessible literature. For researchers, scientists, and drug development professionals, the absence of established safety data necessitates a structured, first-principles approach to its toxicological evaluation. This guide provides a strategic framework for characterizing the safety profile of such a data-poor compound.

This document is not a simple data sheet but a methodological guide. It explains the rationale behind each recommended assessment, outlining a tiered, logical progression from computational predictions to in-vitro and potential in-vivo studies. This approach ensures a thorough evaluation while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing. We will proceed with the assumption that this molecule is a candidate for further development, requiring a rigorous safety assessment.

Part 1: Physicochemical Characterization and In Silico Toxicological Prediction

Before any biological testing, a thorough understanding of the molecule's physical and chemical properties is paramount. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile and can offer early clues to potential toxicological liabilities.

Core Physicochemical Parameters

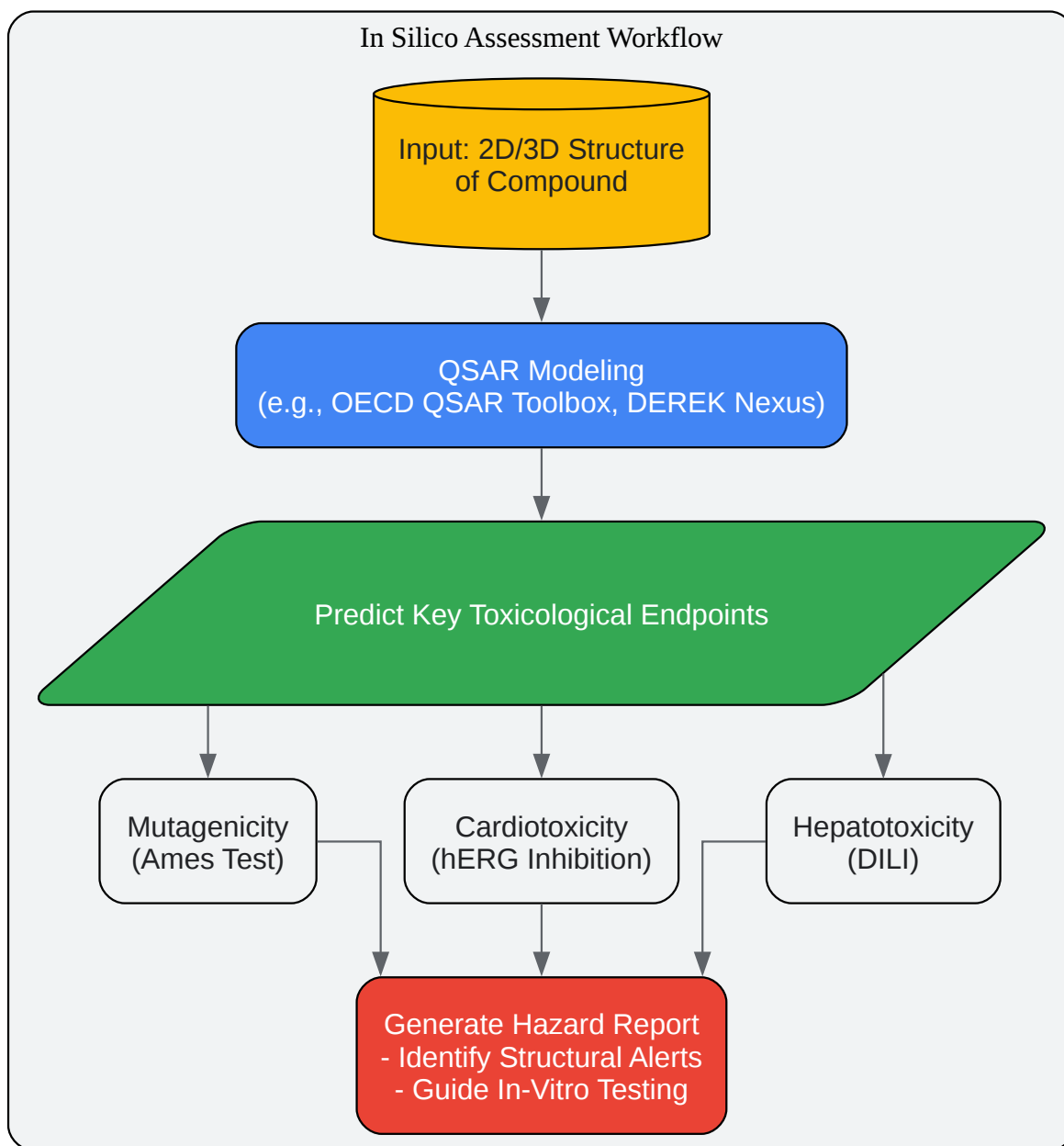
The initial step involves determining key physicochemical properties. While some information is available from chemical suppliers, experimental verification is crucial.

Table 1: Key Physicochemical Properties of **2-Amino-2-(4-methoxyphenyl)ethanol**

Property	Value / Prediction	Significance in Toxicology
Molecular Formula	C9H13NO2	Defines the elemental composition.
Molecular Weight	167.21 g/mol	Influences diffusion and transport across biological membranes.
CAS Number	57091-76-2	A unique identifier for the chemical substance.
Predicted LogP	-0.7-1.2 (Predicted)	Indicates lipophilicity. A low-to-moderate LogP suggests reasonable aqueous solubility and potential for membrane permeability, impacting both bioavailability and distribution.
Predicted pKa	Amine (pKa ~9.5), Alcohol (pKa ~14) (Predicted)	Determines the ionization state at physiological pH (7.4). The primary amine will be predominantly protonated, influencing receptor interactions and solubility.
Predicted Solubility	Moderate to high in aqueous solutions (Predicted)	Affects the choice of vehicle for in-vitro and in-vivo studies and influences the rate of absorption.

In Silico Toxicological Assessment

Computational (in silico) models provide a rapid, cost-effective initial screening for potential toxicological flags. These models use Quantitative Structure-Activity Relationships (QSAR) to predict a compound's likelihood of causing various forms of toxicity based on its chemical structure.



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Caption: Workflow for computational toxicology screening.

Key Predictive Endpoints:

- **Genotoxicity/Mutagenicity:** Models like DEREK Nexus or Sarah Nexus can identify structural alerts (toxicophores) associated with DNA reactivity, predicting the outcome of an Ames test.
- **hERG Channel Inhibition:** Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome and cardiac arrhythmia. In silico models can predict the binding affinity of the compound to the hERG channel.
- **Hepatotoxicity:** Drug-Induced Liver Injury (DILI) is a major concern. QSAR models can screen for structural features associated with hepatotoxicity.

Part 2: In Vitro Toxicology Assessment

In vitro assays are the cornerstone of modern safety assessment, providing mechanistic insights without the use of whole animals. The results from the in silico analysis should guide the prioritization of these tests.

Genotoxicity and Mutagenicity

The potential for a compound to interact with DNA and cause mutations is a critical safety endpoint.

This test is a regulatory requirement for most new chemical entities. It evaluates the ability of the compound to induce mutations in several strains of *Salmonella typhimurium* and *Escherichia coli*.

- **Strain Selection:** Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 pKM101) to detect different types of mutations.
- **Metabolic Activation:** Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor 1254 or phenobarbital/ β -naphthoflavone-induced rat liver). This is crucial because some chemicals only become mutagenic after being metabolized.
- **Dose Selection:** Perform a preliminary range-finding study to determine the appropriate concentration range, looking for signs of cytotoxicity to the bacterial strains. The highest

concentration should be 5000 μ g/plate or the limit of solubility.

- Assay Procedure (Plate Incorporation Method):
 - Mix the test compound at various concentrations, the bacterial tester strain, and (if required) the S9 mix in molten top agar.
 - Pour the mixture onto minimal glucose agar plates.
 - Incubate the plates at 37°C for 48-72 hours.
- Data Analysis: Count the number of revertant colonies (his⁺ for Salmonella, trp⁺ for E. coli) on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants that is at least double the background (vehicle control) count.

Cytotoxicity Assessment

Cytotoxicity assays measure the potential of a compound to cause cell death. These are often performed in a human cell line relevant to the intended use (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity).

The MTT assay is a colorimetric test that measures cellular metabolic activity as an indicator of cell viability.

- Cell Plating: Seed cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **2-Amino-2-(4-methoxyphenyl)ethanol** for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

- **Absorbance Reading:** Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

In Vitro Safety Pharmacology: Cardiotoxicity

As predicted by in silico models, assessing cardiotoxicity is a priority. The primary in vitro assay for this is the hERG patch-clamp assay.

This assay directly measures the effect of the compound on the electrical current flowing through the hERG channel.

- **Cell System:** Use a mammalian cell line stably expressing the human hERG channel (e.g., HEK293 or CHO cells).
- **Electrophysiology:** Use either manual or automated patch-clamp electrophysiology systems.
- **Voltage Protocol:** Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current, which is the most sensitive component to drug-induced inhibition.
- **Compound Application:** After establishing a stable baseline current, apply increasing concentrations of **2-Amino-2-(4-methoxyphenyl)ethanol** to the cells. Include a vehicle control and a known hERG inhibitor (e.g., E-4031) as a positive control.
- **Data Analysis:** Measure the percentage of hERG current inhibition at each concentration. Calculate the IC₅₀ value, which represents the concentration required to block 50% of the hERG current. An IC₅₀ value below 10 μ M is often considered a potential concern.

Part 3: Tiered In Vivo Assessment Strategy

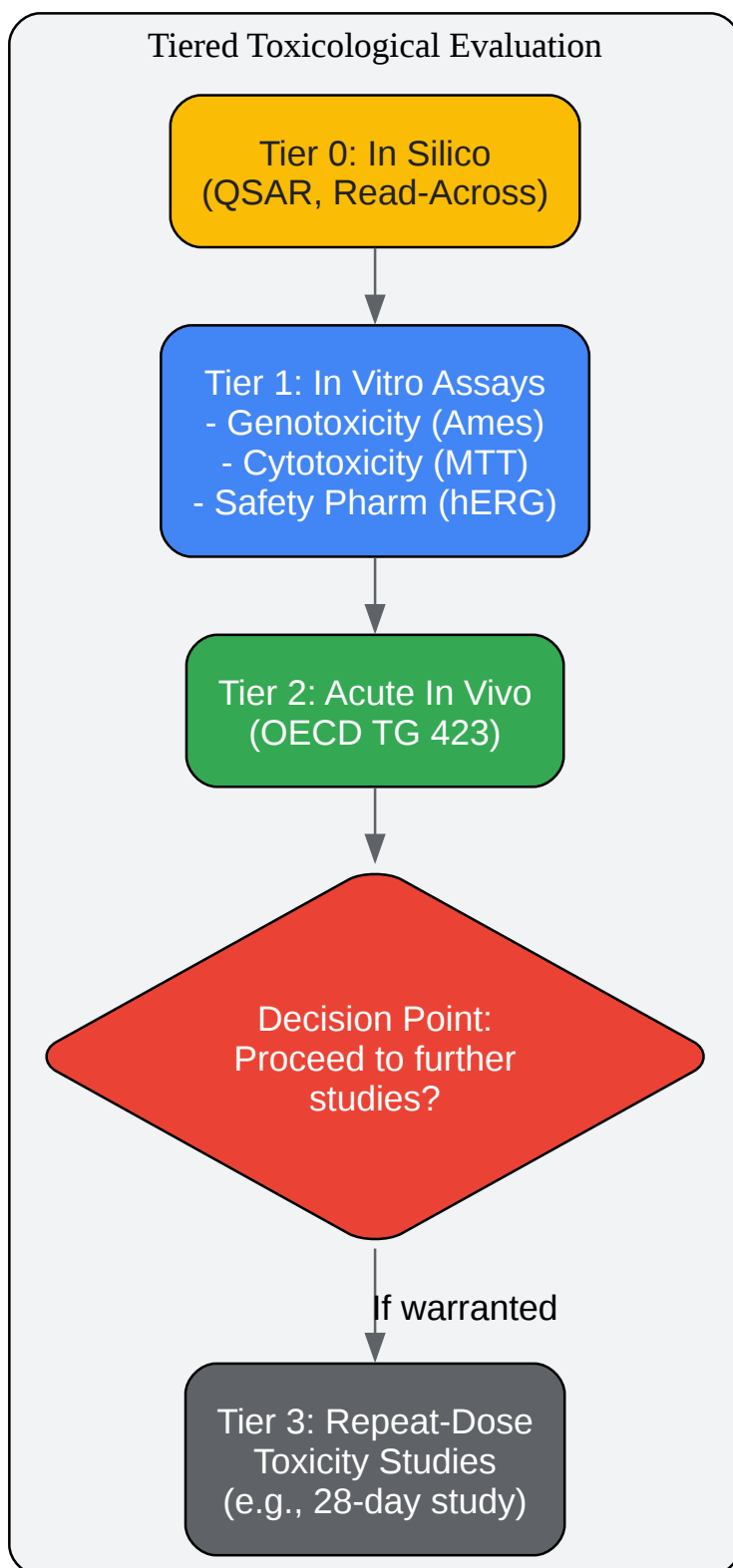
Should the in vitro results and the intended application of the compound warrant further investigation, a tiered in vivo testing strategy is employed. This strategy begins with acute, low-animal-use studies.

Acute Oral Toxicity Assessment

The goal is to determine the short-term toxicity of a single high dose of the substance.

This method uses a stepwise procedure with a small number of animals per step.

- **Animal Model:** Typically, female rats are used.
- **Starting Dose:** The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice is based on any existing information and in silico predictions.
- **Procedure:** In a stepwise manner, a group of three animals is dosed with the selected starting dose.
- **Observation:** The outcome (mortality or survival) determines the next step. If mortality is high, the dose for the next group is lowered. If no mortality occurs, a higher dose may be used.
- **Endpoint:** The test concludes when a dose that causes mortality is identified or when no mortality is observed at the highest dose level. The substance is then classified into a GHS (Globally Harmonized System) toxicity category based on the results. Clinical signs of toxicity, body weight changes, and gross necropsy findings are also recorded.



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Caption: A tiered approach to safety and toxicology testing.

Conclusion: Synthesizing a Safety Profile

The toxicological assessment of a novel chemical entity like **2-Amino-2-(4-methoxyphenyl)ethanol** is a systematic, evidence-based process. By integrating in silico predictions with a carefully selected battery of in vitro assays and a tiered in vivo strategy, a robust safety profile can be constructed. This approach not only identifies potential hazards but also provides critical data for risk assessment, guiding the future development and safe handling of the compound. Each step builds upon the last, ensuring that decisions are informed by a comprehensive and scientifically rigorous evaluation.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com